molecular formula C20H26N4O3S2 B2496120 4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1105233-46-2

4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2496120
CAS RN: 1105233-46-2
M. Wt: 434.57
InChI Key: AUQFXPJMYXQEJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide and related compounds often involves multi-step chemical reactions, including cyclo condensations and nucleophilic substitutions. For example, a synthesis method for similar piperazine derivatives involves a four-component cyclo condensation using specific catalysts in ethanol, showcasing the complexity and the nuanced conditions required for the synthesis of such compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide compounds, including those with piperazine rings, is often conducted using spectroscopic methods and density functional theory (DFT). Studies include single-crystal X-ray diffraction to determine the crystal structure, revealing insights into the molecular conformation and intermolecular interactions. For instance, DFT and X-ray diffraction were employed to analyze the structure and electronic properties of benzenesulfonamide compounds, indicating the importance of molecular geometry and electrostatic potential in understanding the compound's behavior (Xiao et al., 2022).

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Antimicrobial Activity : Several studies have synthesized and evaluated the antimicrobial efficacy of piperazine derivatives. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Rajkumar, Kamaraj, & Krishnasamy (2014) also reported the synthesis of piperazine derivatives that showed excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
  • Antiviral Activity : Romero et al. (1994) discovered bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting their potential in HIV therapy (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Sulfonamide derivatives incorporating piperazine moieties have been identified as potent inhibitors of human carbonic anhydrase isozymes, relevant for treating conditions such as glaucoma, epilepsy, obesity, and cancer. For example, Nabih Lolak et al. (2019) synthesized ureido benzenesulfonamides with potent inhibitory action against carbonic anhydrase IX, a target for anticancer agents (Lolak, Akocak, Bua, & Supuran, 2019). Another study by Nabih Lolak et al. (2019) reported the discovery of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase I, II, IX, and XII (Lolak, Akocak, Bua, R. K. Sanku, & Supuran, 2019).

properties

IUPAC Name

4-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S2/c1-22(2)29(26,27)17-7-5-16(6-8-17)20(25)24-11-9-23(10-12-24)13-19-21-18(14-28-19)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQFXPJMYXQEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((4-cyclopropylthiazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

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